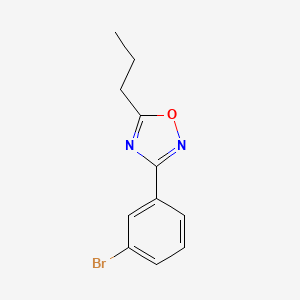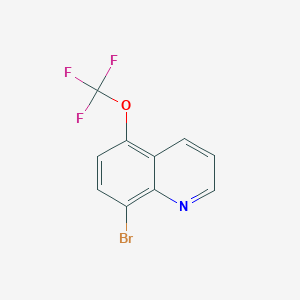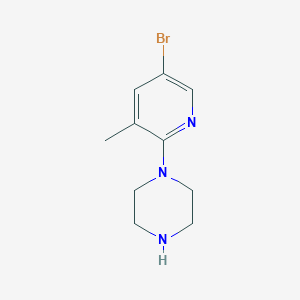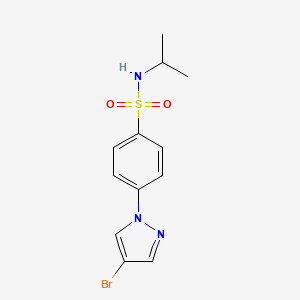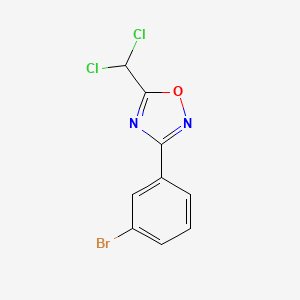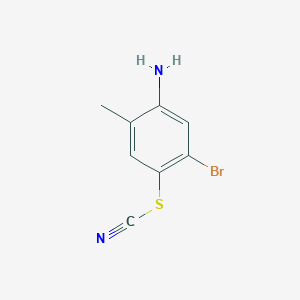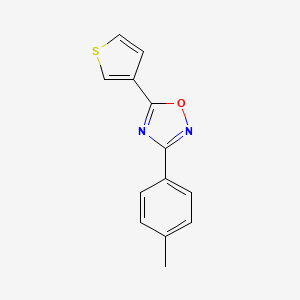![molecular formula C13H19BrN2O B1373344 [5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol CAS No. 1306603-66-6](/img/structure/B1373344.png)
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol” is a useful research chemical with the CAS number 1306603-66-6 . It has a molecular weight of 299.21 and a molecular formula of C13H19BrN2O .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a bromine atom and an ethylpiperidinyl group . The InChI key for this compound is GZTWCCOSPTWYGA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.21 and a molecular formula of C13H19BrN2O . Other properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Catalysis
- Ágai et al. (2004) describe a method for the scalable and environmentally benign synthesis of 2- and 4-substituted benzylpiperidines, demonstrating the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols.
- Kermagoret & Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including Ni(micro-Cl){(pyridin-2-yl)methanol}Cl(2), highlighting their application in catalytic oligomerization of ethylene.
Crystallography and Molecular Structure
- Moon, Kim, & Park (2011) reported the crystal structure of 5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine methanol disolvate, providing insights into weak intermolecular interactions.
- Sheridan et al. (2013) studied the coordination of copper(II), nickel(II), cobalt(II), and zinc(II) salts with pyridyl–tetrazole ligands, highlighting structural analysis of complexes.
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. Its use as a research chemical suggests that it may be used to study various biological or chemical processes.
Propriétés
IUPAC Name |
[5-bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-2-10-4-3-5-16(8-10)13-11(9-17)6-12(14)7-15-13/h6-7,10,17H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWCCOSPTWYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C2=C(C=C(C=N2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

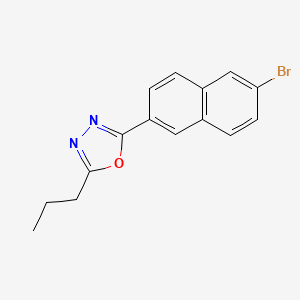

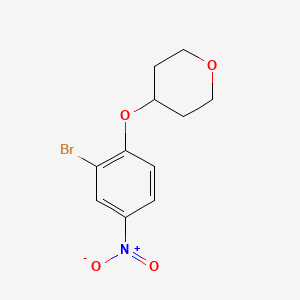

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
